molecular formula C12H4Br6 B14413237 1,1'-Biphenyl, 2,3',4,4',5',6-hexabromo- CAS No. 84303-48-0

1,1'-Biphenyl, 2,3',4,4',5',6-hexabromo-

Cat. No.: B14413237
CAS No.: 84303-48-0
M. Wt: 627.6 g/mol
InChI Key: QYJUWEAWGVJUJE-UHFFFAOYSA-N
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Description

The compound 1,1'-Biphenyl, 2,3',4,4',5',6-hexabromo- (hereafter referred to by its substitution pattern: 2,3',4,4',5',6-hexabromobiphenyl) is a polybrominated biphenyl (PBB) with six bromine atoms attached to the biphenyl backbone. PBBs are synthetic chemicals historically used as flame retardants but largely phased out due to environmental and health concerns.

Properties

CAS No.

84303-48-0

Molecular Formula

C12H4Br6

Molecular Weight

627.6 g/mol

IUPAC Name

1,2,3-tribromo-5-(2,4,6-tribromophenyl)benzene

InChI

InChI=1S/C12H4Br6/c13-6-3-7(14)11(8(15)4-6)5-1-9(16)12(18)10(17)2-5/h1-4H

InChI Key

QYJUWEAWGVJUJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)C2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve the desired level of bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination in reactors with efficient mixing and temperature control. The product is then purified through crystallization or distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various brominated biphenyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- involves its interaction with cellular components, leading to disruption of normal cellular functions. It primarily targets the endocrine system, causing hormonal imbalances. The compound can also induce oxidative stress, leading to cellular damage and apoptosis .

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

The position of bromine atoms on the biphenyl structure significantly impacts physicochemical and toxicological properties. Below is a comparison of 2,3',4,4',5',6-hexabromobiphenyl with three well-documented isomers:

Compound Substitution Pattern CAS Number Molecular Formula Molecular Mass (g/mol) Key Characteristics
2,3',4,4',5',6-Hexabromobiphenyl 2,3',4,4',5',6- Not explicitly listed† C₁₂H₄Br₆ ~627.58* Likely reduced planarity due to adjacent bromines (2,3'), potentially lower bioaccumulation .
2,2',4,4',5,5'-Hexabromobiphenyl (BB-153) 2,2',4,4',5,5'- 59261-08-4 C₁₂H₄Br₆ 627.584 High persistence; symmetrical para/meta substitution enhances stability and bioaccumulation .
3,3',4,4',5,5'-Hexabromobiphenyl (PBB-169) 3,3',4,4',5,5'- 60044-26-0 C₁₂H₄Br₆ 627.584 Coplanar structure; resembles dioxin-like toxicity due to full meta/para substitution .
2,2',4,4',6,6'-Hexabromobiphenyl 2,2',4,4',6,6'- 59261-08-4 C₁₂H₄Br₆ 627.584 Fully symmetrical; high thermal stability, used in industrial applications .

*Calculated based on molecular formula.

Key Differences in Properties

Planarity and Bioaccumulation: BB-153 (2,2',4,4',5,5'-) and PBB-169 (3,3',4,4',5,5'-) exhibit coplanar structures due to meta/para bromine placement, facilitating binding to aryl hydrocarbon receptors (AhR) and increasing toxicity .

Thermal and Chemical Stability :

  • Fully symmetrical isomers (e.g., 2,2',4,4',6,6'-) demonstrate higher thermal stability, making them suitable for industrial flame retardants .
  • Asymmetrical isomers like 2,3',4,4',5',6-hexabromobiphenyl may degrade more readily under environmental stressors .

Toxicity :

  • PBB-169 is associated with dioxin-like effects, including endocrine disruption .
  • BB-153 is classified as a persistent organic pollutant (POP) under the Stockholm Convention due to long-range environmental transport .

Regulatory and Environmental Considerations

  • BB-153 and PBB-169 are regulated under international frameworks (e.g., Stockholm Convention) due to their persistence and toxicity .
  • The 2,3',4,4',5',6-hexabromobiphenyl isomer is less studied but may still pose risks due to structural similarities to regulated PBBs .
  • Analytical standards for hexabromobiphenyls (e.g., solutions in hexane) are commercially available, indicating their relevance in environmental monitoring .

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